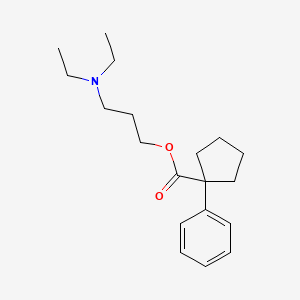
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester is a chemical compound with the molecular formula C18H27NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclopentane ring, and an ester functional group linked to a diethylamino propyl chain .
Métodos De Preparación
The synthesis of 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester typically involves several steps:
Cyclopentanecarboxylic Acid Formation: This can be achieved through the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form cyclopentanecarboxylic acid.
Esterification: The cyclopentanecarboxylic acid is then esterified with 3-(diethylamino)propanol in the presence of an acid catalyst to form the desired ester.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Análisis De Reacciones Químicas
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active carboxylic acid and diethylamino propyl alcohol, which can then interact with various enzymes and receptors in the body . These interactions can modulate cellular signaling pathways and biochemical processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester: This compound has a similar structure but differs in the position of the diethylamino group.
1-Phenylcyclopentanecarboxylic acid: This compound lacks the ester functional group and has different chemical properties and applications.
Cyclopentanecarboxylic acid: This simpler compound serves as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
5662-89-5 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)17-11-6-5-7-12-17/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3 |
Clave InChI |
CJUMSMMWZFHYSW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



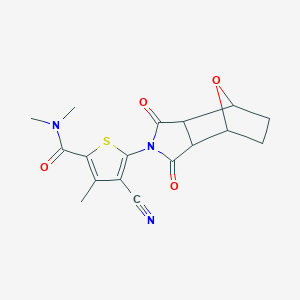
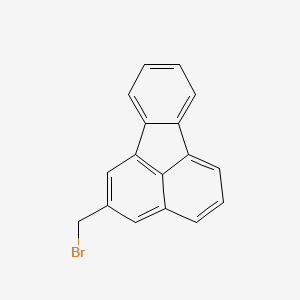
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
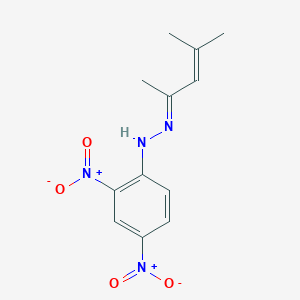

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
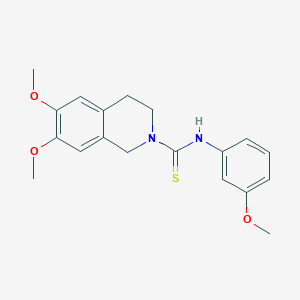
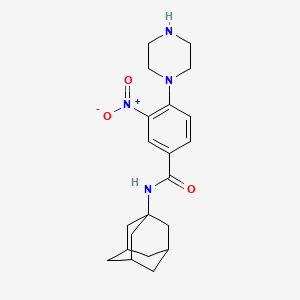
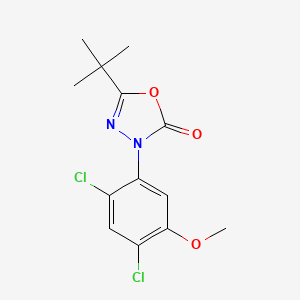
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
